Methyl 2-(2-bromophenyl)acetate

Organic Synthesis Esterification Process Chemistry

Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) is an ortho-substituted bromophenyl ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It is a key intermediate in organic synthesis, distinguished by its ortho-bromo substitution pattern on the phenyl ring, which confers unique reactivity in cyclization and cross-coupling reactions compared to its meta- or para-substituted isomers or the free acid form.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 57486-69-8
Cat. No. B057229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromophenyl)acetate
CAS57486-69-8
Synonyms2-Bromophenyl)acetic acid methyl ester;  2-Bromobenzeneacetic acid methyl ester;  Methyl (2-bromophenyl)acetate;  Methyl 2-(2- bromophenyl)acetate;  Methyl o-bromophenylacetate
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1Br
InChIInChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
InChIKeyAMVCFIFDMKEIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8): A Strategic Ortho-Bromo Building Block for Heterocycle Synthesis


Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) is an ortho-substituted bromophenyl ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a key intermediate in organic synthesis, distinguished by its ortho-bromo substitution pattern on the phenyl ring, which confers unique reactivity in cyclization and cross-coupling reactions compared to its meta- or para-substituted isomers or the free acid form .

Ortho-Bromo Substitution
Enables intramolecular cyclization and ortho-selective cross-coupling.
Ester Functionality
Avoids additional activation step; ready for nucleophilic acyl substitution.
Liquid Physical Form
Facilitates automated dispensing and formulation screening workflows.

Why Methyl 2-(2-bromophenyl)acetate (57486-69-8) Cannot Be Directly Replaced by Common Analogs


While several bromophenylacetic acid derivatives exist, Methyl 2-(2-bromophenyl)acetate's unique ortho-bromo substitution pattern and ester functionality dictate a specific reaction profile that is not transferable to its meta- or para-isomers or the free carboxylic acid [1]. For instance, the ortho-bromo group is essential for intramolecular cyclizations that form fused heterocycles, such as benzoxepines, a reactivity pathway not accessible to the para-bromo isomer [2]. Substituting with the free acid, 2-Bromophenylacetic acid (CAS 18698-97-0), alters solubility and reaction conditions, often requiring an additional esterification step for many synthetic protocols [3].

Target (57486-69-8)
Common Alternative
Ortho-bromo enables cyclization to benzoxepines.
Para-isomer cannot form seven-membered ring; geometry mismatch.
Ester directly participates in decarboxylative annulation.
Free acid requires extra esterification step, altering reaction sequence and yield.
Liquid at ambient temperature; compatible with liquid-handling systems.
Free acid is a solid (mp ~46°C), potentially requiring different handling procedures.

Quantitative Evidence for Selecting Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) Over Analogs


Superior Efficiency in Esterification: 99% Yield for the Methyl Ester

The synthesis of Methyl 2-(2-bromophenyl)acetate via standard Fischer esterification of 2-bromophenylacetic acid with methanol proceeds with a 99% yield, indicating a highly efficient and scalable reaction . This is a quantifiable advantage over the procurement and subsequent esterification of the free acid, which would introduce an additional synthetic step with its own associated yield loss and cost.

Esterification Yield
Class-level
99%
Reported efficient Fischer esterification; may reduce step cost.
Data from standard protocol (MeOH, H₂SO₄, reflux 30 min).
Organic Synthesis Esterification Process Chemistry

Enables High-Yielding, Transition-Metal-Free Synthesis of Privileged Benzoxepine Scaffolds

Methyl 2-(2-bromophenyl)acetate undergoes a base-promoted decarboxylative annulation with ynones to yield benzoxepines in moderate to excellent yields (reported up to 99% for specific substrates) [1]. This reaction is transition-metal-free and shows high regioselectivity. This contrasts sharply with the para-bromo isomer, which is unsuitable for this intramolecular cyclization due to the geometry required for ring closure.

Benzoxepine Synthesis
Method context
Decarboxylative Annulation
Transition-metal-free; yields up to 99%
Ortho-specific reactivity; para-isomer not competent.
Based on ynone coupling (J. Org. Chem. 2023).
Medicinal Chemistry Heterocycle Synthesis Green Chemistry

Defined Role in the Synthesis of an Asenapine-Related Antipsychotic Degradation Product

Methyl 2-(2-bromophenyl)acetate is a specifically cited reagent for the synthesis of 2,3,3a,12b-Tetradehydro Asenapine (T291630) [1], a degradation product of the antipsychotic drug Asenapine [2]. While the free acid 2-Bromophenylacetic acid (CAS 18698-97-0) is also used as a starting material for this synthesis [3], the methyl ester provides a more direct and efficient route under many standard ester-mediated reaction conditions, avoiding the need for an initial activation or esterification step.

Impurity Standard Route
Class-level
Direct ester reagent
vs
Free acid requires activation
Shorter synthetic entry to Asenapine degradation product.
Reported as a reagent for 2,3,3a,12b-Tetradehydro Asenapine.
Pharmaceutical Analysis Antipsychotic Research Reference Standards

Consistent ≥98% Purity and Physical Form Across Multiple Reputable Vendors

Across multiple reputable vendors, the standard commercial purity for Methyl 2-(2-bromophenyl)acetate is consistently specified at ≥98%, often determined by GC or HPLC . The compound is supplied as a liquid at room temperature . This is in contrast to the free acid, 2-Bromophenylacetic acid, which is a solid [1], potentially requiring different handling and formulation procedures.

Commercial Quality
Specification review
≥98% (GC/HPLC) · Liquid
Consistent purity across multiple suppliers; simplifies procurement.
Free acid is a solid, altering handling workflows.
Chemical Procurement Quality Control Building Blocks

Optimal Application Scenarios for Methyl 2-(2-bromophenyl)acetate (57486-69-8) Based on Quantitative Evidence


Synthesis of Benzoxepine-Focused Compound Libraries

This compound is ideally suited for medicinal chemistry programs generating libraries of benzoxepines, a privileged scaffold. Its ortho-bromo ester structure allows for a transition-metal-free, high-yielding decarboxylative annulation, as demonstrated by yields up to 99% [1]. This offers a clear advantage in both cost and operational simplicity over metal-catalyzed routes.

Preparation of Asenapine-Related Impurity or Metabolite Standards

For analytical departments in pharmaceutical companies developing or manufacturing the antipsychotic drug Asenapine, this compound provides a validated, efficient starting material for synthesizing the degradation product 2,3,3a,12b-Tetradehydro Asenapine [2][3]. Its use avoids an extra synthetic step compared to the free acid, accelerating the preparation of reference standards.

Suzuki-Miyaura Cross-Coupling for Ortho-Substituted Biaryl Synthesis

The ortho-bromo group is a competent partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of ortho-substituted biaryl motifs . This is a key differentiator from meta- or para-isomers when the synthetic target requires a specific ortho-substitution pattern. The ester functionality remains intact under these conditions, allowing for further downstream diversification.

Application
Selection Property
Validation Focus
Benzoxepine library synthesis
Ortho-bromo ester enables decarboxylative annulation
Reported high yields under mild, metal-free conditions
Asenapine impurity standards
Direct reagent avoids extra esterification
Validated building block for degradation product synthesis
Ortho-substituted biaryl synthesis
Ortho-bromo participates in Suzuki coupling
Ester stays intact; enables further diversification

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